
T56-LIMKi
概要
説明
T56-LIMKiは、LIMキナーゼ2(LIMK2)の選択的阻害剤であり、アクチン脱重合因子ファミリーのメンバーであるコフィリンをリン酸化して不活性化することにより、アクチン細胞骨格の調節に重要な役割を果たします。 この化合物は、膵臓癌、膠芽腫、神経線維腫症1型関連悪性末梢神経鞘腫細胞など、さまざまな癌細胞株の増殖を阻害する可能性を示しています .
科学的研究の応用
T56-LIMKi has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of LIM kinase 2 in actin cytoskeleton dynamics.
Biology: Investigated for its effects on cell motility, proliferation, and migration.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in pancreatic cancer, glioma, and schwannoma.
Industry: Potential applications in drug development and cancer therapy .
作用機序
T56-LIMKiは、LIMキナーゼ2を選択的に阻害することにより、効果を発揮し、リン酸化コフィリンレベルの低下につながります。この阻害は、アクチンフィラメントのダイナミクスを阻害し、腫瘍細胞の移動、増殖、およびコロニー形成を阻害します。 関与する分子標的および経路には、Rho関連コイルコイル含有タンパク質キナーゼ(ROCK)/LIMキナーゼ/コフィリンシグナル経路が含まれます .
類似化合物:
- TH-257
- LIJTF500025
- LIMKi3
比較: this compoundは、LIMキナーゼ1との交差反応性がほとんどまたはまったくなく、LIMキナーゼ2に対する高い特異性を持っている点が特徴です。この特異性により、さまざまな細胞プロセスにおけるLIMキナーゼ2の異なる役割を研究するための貴重なツールとなります。 TH-257、LIJTF500025、LIMKi3などの他の阻害剤と比較して、this compoundは、前臨床モデルにおいて腫瘍のサイズとリン酸化コフィリンレベルを減少させる上で有望な結果を示しています .
準備方法
合成経路および反応条件: T56-LIMKiの合成には、コア構造の調製から始まり、官能基の導入まで、複数のステップが含まれます。重要なステップには、以下が含まれます。
- イソキサゾール環の形成。
- トリフルオロメチル基の導入。
- フェニルおよびイソキサゾール部分の付加のためのカップリング反応。
工業的生産方法: this compoundの工業的生産には、高収率と高純度を確保するために、反応条件の最適化が必要です。これには、以下が含まれます。
- 適切な溶媒と触媒の選択。
- 反応温度と時間の制御。
- 再結晶およびクロマトグラフィーなどの精製技術 .
化学反応の分析
反応の種類: T56-LIMKiは、以下を含むさまざまな化学反応を受けます。
酸化: 官能基をより酸化された状態に変換。
還元: 特定の官能基の還元。
置換: 他の官能基との官能基の置換。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤の使用。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤の使用。
置換: 制御された条件下での求核剤または求電子剤の使用。
主要な生成物: これらの反応から生成される主要な生成物は、関与する特定の官能基と使用される反応条件によって異なります .
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: アクチン細胞骨格のダイナミクスにおけるLIMキナーゼ2の役割を研究するためのツールとして使用。
生物学: 細胞運動性、増殖、および移動に対する影響について調査。
医学: 特に膵臓癌、神経膠腫、シュワン細胞腫における癌治療のための潜在的な治療薬として探求。
業界: 創薬および癌治療における潜在的な用途 .
類似化合物との比較
- TH-257
- LIJTF500025
- LIMKi3
Comparison: T56-LIMKi is unique in its high specificity for LIM kinase 2, with little or no cross-reactivity with LIM kinase 1. This specificity makes it a valuable tool for studying the distinct roles of LIM kinase 2 in various cellular processes. Compared to other inhibitors like TH-257, LIJTF500025, and LIMKi3, this compound has shown promising results in reducing tumor size and phosphorylated cofilin levels in preclinical models .
特性
IUPAC Name |
3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKFRPKSAWELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


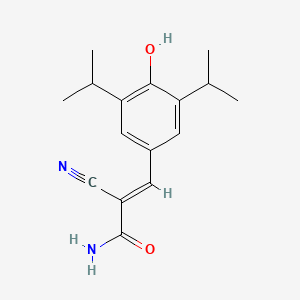
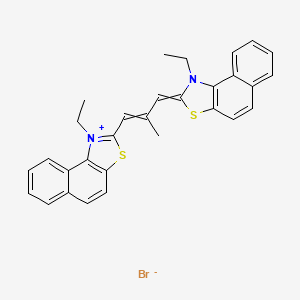
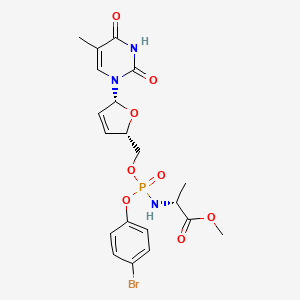
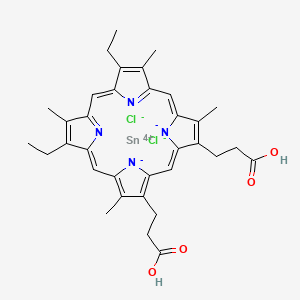
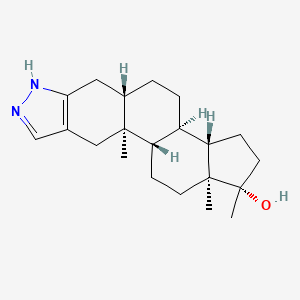
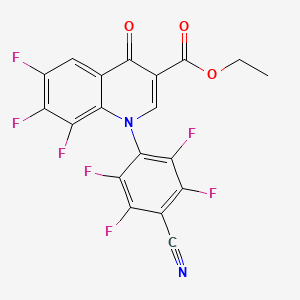
![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)
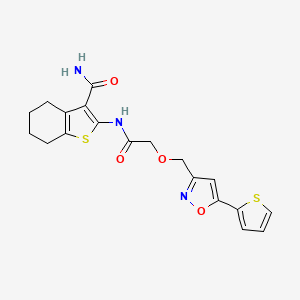

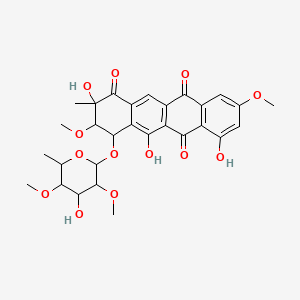
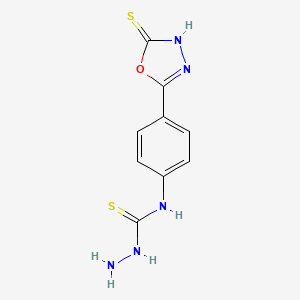

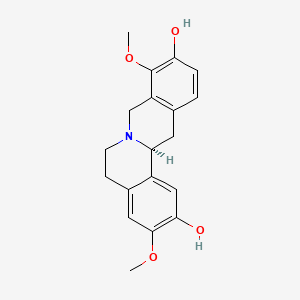
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)
